molecular formula C16H20N6O2 B7045134 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine

Cat. No.: B7045134
M. Wt: 328.37 g/mol
InChI Key: WPTGJINAXZCIDQ-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both pyrazole and triazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-23-7-6-21-11-13(10-18-21)9-17-16-12-22(20-19-16)14-4-3-5-15(8-14)24-2/h3-5,8,10-12,17H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTGJINAXZCIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC2=CN(N=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring followed by the construction of the triazole ring. The key steps include:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with various biological activities.

    Pyrazole: Another five-membered heterocyclic compound with diverse applications.

    Benzotriazole: A triazole derivative known for its corrosion inhibition properties.

Uniqueness

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1-(3-methoxyphenyl)triazol-4-amine is unique due to its specific combination of pyrazole and triazole rings, which may confer distinct biological and chemical properties compared to other similar compounds

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